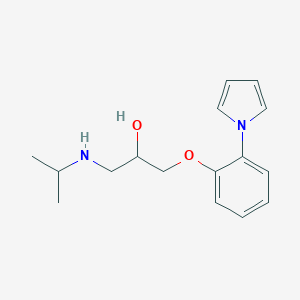

Isamoltan

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

Isamoltan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound wurde in der wissenschaftlichen Forschung umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Bereiche umfassen:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Antagonisierung der β-adrenergen und 5-HT1B-Rezeptoren . Das bedeutet, dass es an diese Rezeptoren bindet und deren Aktivität hemmt. Die β-adrenergen Rezeptoren sind an der Regulation der Herz-Kreislauf-Funktionen beteiligt, während die 5-HT1B-Rezeptoren mit der Modulation des Serotoninspiegels im Gehirn verbunden sind . Durch die Blockierung dieser Rezeptoren kann this compound potenziell Angst und andere damit verbundene Symptome reduzieren .

Wissenschaftliche Forschungsanwendungen

Isamoltan has been extensively studied in scientific research for its potential therapeutic applications. Some of the key areas include:

Wirkmechanismus

Isamoltan exerts its effects by antagonizing the β-adrenergic and 5-HT1B receptors . This means it binds to these receptors and inhibits their activity. The β-adrenergic receptors are involved in the regulation of cardiovascular functions, while the 5-HT1B receptors are associated with the modulation of serotonin levels in the brain . By blocking these receptors, this compound can potentially reduce anxiety and other related symptoms .

Vergleich Mit ähnlichen Verbindungen

Isamoltan ist einzigartig in seiner dualen antagonistischen Aktivität sowohl an β-adrenergen als auch an 5-HT1B-Rezeptoren . Ähnliche Verbindungen umfassen:

Propranolol: Ein β-adrenerger Rezeptorantagonist, der hauptsächlich für Herz-Kreislauf-Erkrankungen eingesetzt wird.

Sumatriptan: Ein 5-HT1B-Rezeptoragonist, der zur Behandlung von Migräne eingesetzt wird.

Metoprolol: Ein weiterer β-adrenerger Rezeptorantagonist, der bei Bluthochdruck und Herzerkrankungen eingesetzt wird.

Im Vergleich zu diesen Verbindungen macht Isamoltans dualer Rezeptorantagonismus es zu einem einzigartigen Kandidaten für die Forschung bei Angst und anderen neurologischen Erkrankungen .

Vorbereitungsmethoden

Die Synthese von Isamoltan beinhaltet die Reaktion von 1-(Isopropylamino)-3-(o-Pyrrol-1-ylphenoxy)-2-propanol mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die detaillierten Synthesewege und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht leicht verfügbar, beinhalten aber typischerweise Standardverfahren der organischen Synthese wie nucleophile Substitution und Aminierungsreaktionen.

Biologische Aktivität

Isamoltan, also known as (±)-Isamoltane hydrochloride, is a compound primarily recognized for its role as a serotonin 5-HT1 receptor antagonist. This article delves into the biological activities associated with this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound acts predominantly on the serotonin 5-HT1B receptors , which are implicated in various physiological processes, including mood regulation and the modulation of pain pathways. By antagonizing these receptors, this compound can influence neurotransmitter release and neuronal excitability, making it a candidate for therapeutic applications in conditions such as depression and anxiety disorders.

Pharmacological Effects

-

Antinociceptive Activity :

- In studies involving animal models, this compound has demonstrated significant antinociceptive effects. For instance, a study showed that pretreatment with this compound (3 mg/kg) reversed light-induced Fos expression in OLETF rats, indicating its potential in modulating pain responses through serotonergic pathways .

-

Cytotoxicity in Cancer Cells :

- Research on rebeccamycin analogues, which include modifications of this compound, revealed that these compounds exhibited varying degrees of cytotoxicity against colon cancer and leukemia cells. The study indicated that the presence of specific sugar moieties enhanced the anticancer activity by improving the compounds' ability to target topoisomerase I .

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- A study on the synthesis of rebeccamycin analogues indicated that modifications to the sugar moiety significantly influenced both cytotoxicity and topoisomerase targeting ability. Compounds with 2-deoxyglucose showed superior activity compared to others with different sugar modifications .

- The role of serotonin receptors was further elucidated in research focusing on entrainment disorders in animal models. This compound's antagonistic effects on 5-HT1B receptors were linked to alterations in behavioral responses to light exposure .

Eigenschaften

IUPAC Name |

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVPGKWYHWYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045671 | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55050-95-8, 116861-00-8 | |

| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isamoltanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAMOLTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.